Cas no 510-64-5 (19-Hydroxyandrostendione)
19-Hydroxyandrostendione structure
19-Hydroxyandrostendione Properties
Names and Identifiers
-
- 19-Hydroxyandrost-4-ene-3,17-dione
- 19-Hydroxyandrostendione
- (8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- 19-HYDROXY-4-ANDROSTEN-3,17-DIONE
- 19-HYDROXY-4-ANDROSTENE-3,17-DIONE
- 4-Androsten-19-ol-3,17-dione,4-Androstene-3,17-dione-19-ol
- HeptaMethyldisilazane
- Androst-4-ene-3,17-dione,19-hydroxy-
- 19-Hydroxyandrostenedione
- Androst-4-en-19-ol-3,17-dione
- Androst-4-ene-3,17-dione-19-ol
- NSC 74233
- XGUHPTGEXRHMQQ-BGJMDTOESA-N
- A546CQ0584
- NSC74233
- LMST0202
- 19-Hyroxy-androstene-4-ene-3,17-dione
- CHEMBL4517318
- AKOS015896658
- 19-Hydroxy-4-androsten-3,17-dione
- Q27103205
- 19-Hydroxy-4-androstene-3,17-dione
- DS-6345
- (8R,9S,10S,13S,14S)-10-(HYDROXYMETHYL)-13-METHYL-2,6,7,8,9,11,12,14,15,16-DECAHYDRO-1H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE
- HY-113302
- 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel-
- Androst-4-ene-3,17-dione, 19-hydroxy-
- 19-Hydroxyandrost-4-enedione
- SCHEMBL875101
- 510-64-5
- UNII-A546CQ0584
- D2A5C7BE-11F9-4187-8232-A3D9AB176BF5
- 19-Hydroxy-4-androstene-3,17-dione Solution in Acetonitrile, 100ug/mL
- (3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione
- LMST02020067
- 19-Hydroxy androst-4-ene-3,17-dione
- DTXSID90862078
- 1ST2284-100A
- AKOS005259698
- NSC-74233
- CS-0059549
- 19-HAED
- 4-Androsten-19-ol-3,17-dione
- J117.011B
- Q-102801
- 19-hydroxyandrost-4-en-3,17-dione
- AC-28725
- Androst-4-en-3,17-dione, 19-hydroxy-
- 19-Hydroxy-4-androstene-3,17-dione, technical
- Androst-4-ene-3, 19-hydroxy-
- 19-hydroxyandro-4-stene-3,17-dione
- STL570258
- NS00032195
- CHEBI:27576
- 19-Hydroxyandrost-4-ene-3,17-dione #
- EINECS 208-116-5
- F20452
- C05290
- 4-Androstene-3,17-dione-19-ol
- 19-hydroxyandrost-4-ene-3,17 -dione
- 19-Hydroxy-4-androstene-3,17-dione, >=90% (HPLC)
- 61342-08-3
- DTXSID80199007
- +Expand
-
- MFCD00267364
- XGUHPTGEXRHMQQ-BGJMDTOESA-N
- 1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1
- O=C1C([H])([H])C([H])([H])[C@]2([H])[C@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@]1([H])[C@@]3(C([H])([H])O[H])C([H])([H])C([H])([H])C(C([H])=C3C([H])([H])C([H])([H])[C@]12[H])=O
Computed Properties
- 302.18800
- 1
- 3
- 1
- 302.188
- 22
- 563
- 0
- 5
- 0
- 0
- 0
- 1
- 1.5
- 54.4
Experimental Properties
- 3.05980
- 54.37000
- 1.571
- 485.4 °C at 760 mmHg
- 168-169 °C(lit.)
- 261.5 °C
- Gray white solid
- 1.19
19-Hydroxyandrostendione Price
19-Hydroxyandrostendione Suppliers
Jiangsu Xinsu New Materials Co., Ltd
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19-Hydroxyandrostendione Related Literature
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1. Stereoselective inhibition of aromatase by novel epoxysteroidsMei-Jue Shih,Mark H. Carrell,H. L. Carrell,C. Lee Wright,J. O'Neal Johnston,Cecil H. Robinson J. Chem. Soc. Chem. Commun. 1987 213
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2. Inhibition of aromatase by steroids substituted at C-19 with halogen, sulphur, and nitrogenJ. Neville Wright,Phillip T. van Leersum,Stephen G. Chamberlin,Muhammad Akhtar J. Chem. Soc. Perkin Trans. 1 1989 1647
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3. Estrogen biosynthesis: metabolism of [16,16,19-2H3][19-3H] 19-oxoandrost-4-ene-3,17-dione by a placental microsomal preparationEliahu Caspi,H. Ranjith W. Dharmaratne,Cedric Shackleton J. Chem. Soc. Chem. Commun. 1989 1302
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4. Evidence for a new pathway in the microbial conversion of 3β-acetoxycholest-5-en-19-ol into estroneV. N. Shankar,T. N. Guru Row,K. M. Madyastha J. Chem. Soc. Perkin Trans. 1 1993 2233
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5. Baeyer–Villiger oxidation of 19-substituted steroidal ketones: structure of rearranged products involving participation of the 19-substituentSophia Hrycko,Peter Morand,Florence L. Lee,Eric J. Gabe J. Chem. Soc. Perkin Trans. 1 1989 1311
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6. Baeyer–Villiger oxidation of 19-substituted steroidal ketones: structure of rearranged products involving participation of the 19-substituentSophia Hrycko,Peter Morand,Florence L. Lee,Eric J. Gabe J. Chem. Soc. Perkin Trans. 1 1989 1311
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7. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compoundsDavid N. Kirk,Harold C. Toms,Christal Douglas,Karen A. White,Kelvin E. Smith,Shahid Latif,Robert W. P. Hubbard J. Chem. Soc. Perkin Trans. 2 1990 1567
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8. Participation of the 19-substituent in the conversion of 19-hydroxyandrost-4-ene-3,17-dione into the corresponding 4,5-diosphenolSophia Hrycko,Peter Morand J. Chem. Soc. Perkin Trans. 1 1990 2899
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9. Participation of the 19-substituent in the conversion of 19-hydroxyandrost-4-ene-3,17-dione into the corresponding 4,5-diosphenolSophia Hrycko,Peter Morand J. Chem. Soc. Perkin Trans. 1 1990 2899
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10. Index pages
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(CAS:510-64-5)19-HYDROXY-4-ANDROSTENE-3,17-DIONE
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